2,6-Difluoro-3-nitropyridin-4-amine
Overview
Description
2,6-Difluoro-3-nitropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. . The compound is characterized by the presence of two fluorine atoms and a nitro group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-nitropyridin-4-amine typically involves the nitration of 2,6-difluoropyridine. One common method includes the reaction of 2,6-difluoropyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position of the pyridine ring . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Reduction: 2,6-Difluoro-3-aminopyridin-4-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-nitropyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-nitropyridin-4-amine
- 2,6-Dibromo-3-nitropyridin-4-amine
- 2,6-Difluoro-3-aminopyridin-4-amine
Uniqueness
2,6-Difluoro-3-nitropyridin-4-amine is unique due to the presence of both fluorine atoms and a nitro group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2,6-difluoro-3-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDWOPYIFWBPRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483649 | |
Record name | 2,6-Difluoro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-20-1 | |
Record name | 2,6-Difluoro-3-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60186-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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